(3S)-3-Amino-3-cyclobutylpropanoic acid

Chiral Resolution Stereochemistry Drug Discovery

Standard linear or racemic β-amino acids fail to provide the defined stereochemistry and rigid geometry required for rational drug design. This enantiopure (3S)-cyclobutyl β-amino acid solves that gap. - Conformationally restricted cyclobutane ring reduces entropic penalty, enhancing target binding affinity and selectivity. - Defined (S)-enantiomer ensures unambiguous SAR interpretation versus the (3R) form or racemic mixture. - Enables pre-organization of bioactive conformations in peptidomimetics and foldamers. Available in research quantities with full analytical data. Reliable supply for medicinal chemistry programs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13625115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-cyclobutylpropanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CC(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
InChIKeyBKTGHCWCUCSXIV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3S)-3-Amino-3-cyclobutylpropanoic acid


(3S)-3-Amino-3-cyclobutylpropanoic acid (CAS No. 1260611-07-1) is a chiral, non-proteinogenic β-amino acid featuring a conformationally restricted cyclobutane ring . It belongs to a class of compounds highly valued in drug discovery and chemical biology for introducing defined, rigid geometry into peptides and small molecules to enhance target affinity and metabolic stability [1]. Its molecular formula is C7H13NO2 with a molecular weight of 143.18 g/mol . The racemic mixture of this compound is known under CAS No. 887584-53-4 [2].

Class Chiral β-amino acid building block
Stereo Enantiopure (3S) stereocenter control
Scaffold Conformationally restricted cyclobutane pre-organized geometry

Why Generic or Racemic Analogs Cannot Substitute


Generic substitution with linear β-amino acids like β-alanine or even the racemic 3-amino-3-cyclobutylpropanoic acid mixture is not equivalent to using the specific (S)-enantiomer . The cyclobutane ring is a critical design element known to reduce the number of available conformations compared to flexible alkyl chains, thereby decreasing the entropic penalty upon binding to a biological target and potentially improving target selectivity [1]. Furthermore, chirality is a fundamental property in biological systems. The (3S) enantiomer is expected to have a distinct, non-interchangeable binding affinity compared to its (3R) counterpart . Procuring the defined, enantiopure (3S) compound is therefore essential for ensuring the desired stereospecific interaction in any subsequent biological assay or structure-activity relationship (SAR) study.

Racemic mixture (CAS 887584-53-4)
Risk 50/50 (3S)/(3R) mixture may produce ambiguous stereospecific assay results; enantiomer-attribution review required.
Linear β-amino acids (e.g., β-alanine)
Risk Flexible backbone conformation may not replicate cyclobutane-restricted binding geometry; pathway-response context differs.
Uncharacterized or salt-form variations
Risk Purity or counterion differences may shift solubility and lot reproducibility; specification review recommended.

Evidence-Based Differentiation from Key Comparators


Enantiomeric Purity vs. Racemic Mixture

The biological activity of chiral molecules is dependent on their absolute configuration. (3S)-3-Amino-3-cyclobutylpropanoic acid is the single, defined (S)-enantiomer (CAS No. 1260611-07-1) . Its procurement ensures a specific, stereospecific interaction with biological targets such as enzymes and receptors. In contrast, the racemic mixture (CAS No. 887584-53-4) is a 50/50 mixture of the (S) and (R) enantiomers [1]. Using the racemate in assays or synthesis introduces uncontrolled stereochemistry, potentially leading to ambiguous results, reduced potency, or unwanted off-target effects due to the presence of the less active or inactive enantiomer.

Enantiomeric Purity vs. Racemic Mixture
Context-dependent
Defined (3S) absolute configuration vs. undefined 1:1 (S)/(R) mixture. Vendor-specified chiral purity (typically ≥95% or ≥98% HPLC).
Enantiomer-attribution review context; stereospecific assay reproducibility requires single-enantiomer procurement.
Racemate use may introduce uncontrolled stereochemistry and confounded endpoint interpretation.
Chiral Resolution Stereochemistry Drug Discovery Biological Activity

Conformational Rigidity vs. Flexible β-Amino Acids

The key differentiation of (3S)-3-Amino-3-cyclobutylpropanoic acid lies in its cyclobutane ring, which serves as a conformationally restricted scaffold. This is a widely recognized strategy in medicinal chemistry to improve the properties of drug candidates and peptidomimetics [1]. Compared to a flexible linear β-amino acid like β-alanine, the cyclobutane ring restricts the rotational freedom of the backbone. This 'pre-organization' can reduce the entropic penalty of binding to a target, potentially leading to a higher binding affinity, and can also shield the amide bond from proteolytic enzymes, thereby increasing metabolic stability [REFS-1, REFS-2]. While direct, head-to-head quantitative data for this specific compound are not available, this is a robust class-level inference supported by extensive literature on cyclobutane-containing molecules.

Conformational Rigidity vs. Flexible β-Amino Acids
Class-level
Cyclobutane ring restricts rotational freedom compared to linear β-alanine. Qualitative structural difference with predictable entropic and stability consequences.
Supports scaffold pre-organization hypothesis; binding-affinity and metabolic-stability context depends on specific target system.
No head-to-head quantitative binding data for this specific compound; class-level inference from cyclobutane literature.
Conformational Restriction Peptidomimetics Drug Design Metabolic Stability

Chiral Purity Specifications and Quality Control

From a procurement perspective, (3S)-3-Amino-3-cyclobutylpropanoic acid is supplied as a chemically defined entity with specific purity metrics, typically 95% or 98% as determined by HPLC . This is in direct contrast to procuring a poorly characterized or racemic mixture, where the exact stereochemical composition may be unknown or not guaranteed. For example, the hydrochloride salt of the (S)-enantiomer is also available with a defined purity specification of 95% . This level of quality control is essential for scientific reproducibility; using material of uncertain or lower purity introduces uncontrolled variables that can invalidate experimental results, particularly in quantitative assays.

Chiral Purity Specifications and Quality Control
Source review
Supplied with defined purity metrics (e.g., ≥95%, ≥98% HPLC). Hydrochloride salt also available with specified purity ≥95%.
Lot-specific specification review supports experimental reproducibility and data integrity.
Supplier-provided data; independent verification of chiral purity may be needed for critical quantitative assays.
Quality Control Analytical Chemistry Reproducibility Procurement

High-Value R&D Application Scenarios


Stereodefined Peptidomimetic Design

This compound is a premier building block for constructing peptidomimetics, which are designed to overcome the limitations of natural peptides (e.g., poor oral bioavailability, rapid proteolytic degradation). The conformational restriction imposed by the cyclobutane ring, as outlined in Evidence Item 2 [1], is a key design principle. Incorporating the defined (3S)-enantiomer ensures a specific, predictable 3D structure, which is crucial for the rational design of foldamers or ligands targeting specific protein surfaces [2].

SAR Studies with Rigid Cyclobutane Motifs

In SAR campaigns, probing the effect of conformational rigidity on target engagement is essential. The use of (3S)-3-Amino-3-cyclobutylpropanoic acid allows researchers to replace a flexible region of a lead compound with a rigid, cyclobutane-containing motif. This is a classic approach to pre-organize a molecule into its bioactive conformation, potentially leading to a gain in binding affinity. The procurement of the defined enantiomer, as highlighted in Evidence Items 1 and 3 , is non-negotiable for this purpose, as it allows for the unambiguous interpretation of how stereochemistry and conformation impact biological activity.

Asymmetric Synthesis of Chiral Intermediates

The compound serves as a versatile, enantiopure chiral synthon. Its defined stereocenter (Evidence Item 1 ) can be used to direct the stereochemical outcome of subsequent chemical reactions, enabling the synthesis of more complex chiral molecules. This is a common application in the synthesis of pharmaceutical intermediates where high enantiomeric purity is a strict regulatory requirement. The high purity level (Evidence Item 3) ensures that downstream products meet necessary quality specifications.

Application
Selection Property
Validation Focus
Stereodefined peptidomimetic design
Enantiopure cyclobutane constraint
Foldamer conformation and target-surface complementarity
SAR studies with rigid cyclobutane motifs
Conformational pre-organization vs. flexible analog
Binding-affinity shift and metabolic stability comparison
Asymmetric synthesis of chiral intermediates
Defined (3S) stereocenter as chiral synthon
Downstream enantiomeric purity and stereochemical fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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